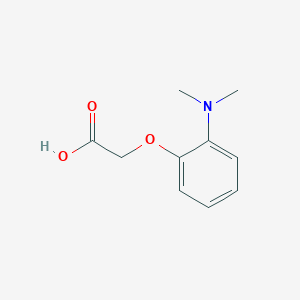

2-(2-(Dimethylamino)phenoxy)acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H13NO3 |

|---|---|

Molekulargewicht |

195.21 g/mol |

IUPAC-Name |

2-[2-(dimethylamino)phenoxy]acetic acid |

InChI |

InChI=1S/C10H13NO3/c1-11(2)8-5-3-4-6-9(8)14-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) |

InChI-Schlüssel |

XNWPBAMZUJTYIW-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC=CC=C1OCC(=O)O |

Herkunft des Produkts |

United States |

Academic Significance and Research Trajectory of 2 2 Dimethylamino Phenoxy Acetic Acid and Its Analogs

While broad investigations into 2-(2-(Dimethylamino)phenoxy)acetic acid itself are not widely published, its structure and the classification of its isomers point toward significant academic and research potential.

Emerging Research Niches in Chemical Biology and Materials Science

The most prominent emerging niche for analogs of this compound is in the field of targeted protein degradation. The meta-isomer, 2-(3-(Dimethylamino)phenoxy)acetic acid, is classified as a "Protein Degrader Building Block". calpaclab.com This suggests its use in the construction of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. These advanced bifunctional molecules are designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The phenoxy-dimethylaminoacetic acid motif likely serves as a fragment for binding to either the target protein or the ligase.

In materials science, while specific applications for this compound are not yet established, its molecular structure offers several possibilities. The carboxylic acid group can be used to anchor the molecule to metal oxide surfaces for surface modification. Furthermore, the presence of both acidic and basic groups, along with an aromatic ring, could make it a candidate for the development of novel polymers or hydrogels with pH-responsive properties.

| Research Niche | Potential Application of the Structural Motif | Key Features Utilized |

| Chemical Biology | Component of PROTACs or molecular glues for targeted protein degradation. | Aromatic ring, amine, and carboxylic acid for binding interactions. |

| Materials Science | Monomer for pH-responsive polymers; surface modification agent. | Carboxylic acid for anchoring/polymerization; amine for pH-sensitivity. |

Theoretical and Experimental Research Challenges Posed by the Compound

The study of 2-(2-(Dimethylamino)phenoxy)acetic acid presents several distinct challenges:

Experimental Challenges: The synthesis of this compound, likely involving a nucleophilic substitution between 2-(dimethylamino)phenol and a haloacetic acid ester followed by hydrolysis, requires careful control of reaction conditions to avoid side reactions. The amphoteric nature of the molecule, containing both an acidic and a basic center, can complicate purification processes like extraction and chromatography. Characterizing its biological activity requires screening against a wide range of potential targets, which can be resource-intensive.

Theoretical Challenges: From a computational standpoint, accurately modeling the molecule is complex. Its conformational flexibility, particularly the rotation around the ether and C-C bonds, requires sophisticated computational methods. The potential for intramolecular hydrogen bonding between the protonated amine and the carboxylate group can influence its preferred conformation and must be accounted for in simulations. Predicting its binding mode to unknown biological targets is also challenging due to the mix of hydrophobic, polar, and potentially charged functional groups.

Identification of Current Research Paradigms and Unaddressed Knowledge Gaps Concerning 2 2 Dimethylamino Phenoxy Acetic Acid

Scope and Objectives of Comprehensive Academic Inquiry into 2-(2-(Dimethylamino)phenoxy)acetic Acid

A comprehensive academic inquiry into 2-(2-(Dimethylamino)phenoxy)acetic acid is warranted due to the significant therapeutic and industrial potential demonstrated by structurally related compounds. mdpi.comnih.gov The primary scope of such research would be to systematically characterize the chemical synthesis, physicochemical properties, and biological activity profile of this specific molecule, which has not been extensively reported in scientific literature. The overarching objective is to determine its potential as a lead compound for novel applications and to understand the structure-activity relationships conferred by the ortho-dimethylamino substitution.

The specific objectives of this inquiry would include:

Synthesis and Structural Elucidation: To develop and optimize synthetic routes for the efficient production of high-purity 2-(2-(Dimethylamino)phenoxy)acetic acid. This would involve detailed structural confirmation using modern spectroscopic techniques.

Investigation of Potential Anti-inflammatory Activity: Given that many phenoxyacetic acid derivatives are known to possess anti-inflammatory properties, a key objective is to evaluate this compound's ability to inhibit inflammatory pathways. nih.govmdpi.com Research has shown that certain derivatives act as selective COX-2 inhibitors, a crucial target in inflammation treatment. mdpi.com

Screening for Antimicrobial and Antifungal Activity: The phenoxyacetic acid moiety is present in various agents with antibacterial and antifungal effects. jetir.orgnih.gov Therefore, a comprehensive screening against a panel of pathogenic bacteria and fungi would be essential to identify any potential antimicrobial applications.

Evaluation as a Potential CNS Agent: The presence of the phenoxyacetic acid core, found in cognitive enhancers like meclofenoxate, suggests a potential for central nervous system activity. researchgate.net Research into related compounds as aminopeptidase (B13392206) M inhibitors, which may play a role in memory processes, provides a rationale for investigating the neurological effects of this specific derivative. researchgate.net

Exploration as a Receptor Antagonist: Novel series of phenoxyacetic acid derivatives have been synthesized and evaluated as highly potent antagonists for receptors such as the gastrin/cholecystokinin-B (CCK-B) receptors. jst.go.jp Investigating the binding affinity of 2-(2-(Dimethylamino)phenoxy)acetic acid for various receptors could uncover new therapeutic targets.

Table 2: Research Focus on Selected Phenoxyacetic Acid Derivatives

| Compound Name | Primary Area of Research/Application |

|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Herbicidal activity collectionscanada.gc.ca |

| [2-(2,4-Dichlorophenoxy)phenyl]acetic acid (Fenclofenac) | Anti-inflammatory activity nih.gov |

| 2-(4-Formyl-2-methoxyphenoxy) acetic acid | Precursor for anti-mycobacterial agents nih.gov |

| 2-{[2-(2-Oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids | Aminopeptidase M inhibition (potential cognitive enhancers) researchgate.net |

| N-methyl-N-phenyl-2-[2-[N-(N-methyl-N-phenyl-carbamoylmethyl)-N-[2-[3-(3-methylphenyl)ureido]acetyl]amino]phenoxy]acetamide | Gastrin/CCK-B receptor antagonist activity jst.go.jp |

Established and Novel Synthetic Pathways for 2-(2-(Dimethylamino)phenoxy)acetic Acid and Related Analogs

The primary and most established method for synthesizing phenoxyacetic acids, including 2-(2-(Dimethylamino)phenoxy)acetic acid, is based on the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid or its ester by a phenoxide ion. The general scheme for this synthesis begins with the deprotonation of a substituted phenol (B47542) by a base to form a more nucleophilic phenoxide, which then attacks the electrophilic alpha-carbon of a haloacetate, displacing the halide. nih.gov

For the specific synthesis of 2-(2-(Dimethylamino)phenoxy)acetic acid, the precursor would be 2-(dimethylamino)phenol. This phenol is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding sodium or potassium 2-(dimethylamino)phenoxide. This intermediate then reacts with a haloacetic acid, typically chloroacetic acid or bromoacetic acid (or their ethyl esters), to yield the target compound. Subsequent hydrolysis is required if an ester is used as the starting material. nih.govmdpi.com

Novel synthetic approaches often focus on improving the efficiency and environmental footprint of this traditional method, for instance, by employing microwave irradiation to reduce reaction times and improve yields. farmaciajournal.com The synthesis of related analogs, such as those with formyl or methyl substitutions on the phenyl ring, follows the same fundamental pathway, starting from the appropriately substituted phenol. mdpi.comjocpr.com For example, 2-(4-formylphenoxy)acetic acid is synthesized from 4-hydroxybenzaldehyde (B117250) and ethyl bromoacetate, followed by hydrolysis. mdpi.com

Optimization of Reaction Conditions and Precursor Utilization

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-(2-(Dimethylamino)phenoxy)acetic acid while minimizing reaction time and by-product formation. Key parameters that are frequently adjusted include the choice of base, solvent, temperature, and reaction time.

Commonly used bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH). nih.govmdpi.com The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed as they effectively solvate the cation of the base while not interfering with the nucleophilic phenoxide. nih.govmdpi.com

The reaction temperature and duration are interdependent. Conventional methods may involve stirring the reaction mixture for several hours (e.g., 12 hours) at room temperature or with gentle heating. mdpi.com In contrast, microwave-assisted synthesis can significantly shorten reaction times to mere minutes, often leading to higher yields compared to conventional heating. farmaciajournal.com The efficient utilization of precursors is achieved by carefully controlling the stoichiometry of the reactants, typically using a slight excess of the haloacetic acid derivative and a sufficient amount of base to ensure complete deprotonation of the phenol.

Table 1: Comparison of Synthetic Conditions for Phenoxyacetic Acid Derivatives

| Precursor Phenol | Reagents | Solvent | Conditions | Yield | Reference |

| 4-Hydroxybenzaldehyde | Ethyl bromoacetate, K₂CO₃ | DMF | Stirring, 12 h | High (not specified) | mdpi.com |

| p-Cresol | Chloroacetic acid, NaOH | Water | Water bath, 1 h | Not specified | jocpr.com |

| 4-(p-tolyldiazenyl)phenol | Chloroacetic acid, NaOH | Water | Reflux | 42% | farmaciajournal.com |

| 4-(p-tolyldiazenyl)phenol | Chloroacetic acid, NaOH | Solvent-free | Microwave, 6 min | 85% | farmaciajournal.com |

Catalytic Approaches in the Synthesis of Phenoxyacetic Acid Derivatives

While the standard Williamson ether synthesis for phenoxyacetic acids does not always require a catalyst, catalytic approaches can enhance the synthesis of its derivatives. For instance, in subsequent derivatization reactions, catalysts are essential. The synthesis of hydrazone derivatives from formyl-substituted phenoxyacetic acids is often catalyzed by a small amount of acetic acid. mdpi.com

In the broader context of modifying phenoxyacetic acids, metal catalysts play a significant role. Nickel(II) chloride (NiCl₂) has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives, a process that is highly attractive from an industrial perspective due to its atom economy. nih.gov Similarly, palladium-based catalysts are used for creating C-C bonds in more complex derivatives. While not directly applied to the synthesis of the parent 2-(2-(Dimethylamino)phenoxy)acetic acid, these catalytic methods are integral to the strategic chemical derivatization of the core structure.

Chemo-Selective Modification and Derivatization Strategies for 2-(2-(Dimethylamino)phenoxy)acetic Acid

The structure of 2-(2-(Dimethylamino)phenoxy)acetic acid offers several sites for chemo-selective modification: the carboxylic acid group, the aromatic ring, and the dimethylamino group. Derivatization is a key strategy for exploring structure-activity relationships (SAR), improving therapeutic potential, and enhancing analytical detectability. nih.govresearchgate.net

Introduction of Functional Groups for Structure-Activity Relationship Studies

The systematic introduction of different functional groups onto the phenoxyacetic acid scaffold is a cornerstone of medicinal chemistry, used to probe how structural changes affect biological activity. For example, research into novel selective COX-2 inhibitors involved the synthesis of a library of phenoxyacetic acid derivatives. mdpi.com By integrating various chemical motifs, such as bromo-substitutions on a secondary aryl ring attached via a hydrazone linker, researchers can assess affinity for the enzyme's active site. mdpi.com

Studies on other phenoxyacetic acid analogs have shown that the introduction of specific functional groups can significantly alter their biological properties. Halogen-containing derivatives, for instance, have been reported to possess enhanced anti-inflammatory activity, while derivatives bearing a nitro group have shown promising anti-cancer and analgesic properties. nih.gov These modifications help to build a comprehensive understanding of the pharmacophore—the essential structural features required for biological activity.

Table 2: Effect of Functional Group Introduction on Biological Activity of Phenoxyacetic Acid Analogs

| Introduced Group/Modification | Resulting Biological Activity | Reference |

| Halogen substitution | Enhanced anti-inflammatory function | nih.gov |

| Nitro group substitution | Anti-cancer, anti-inflammatory, analgesic activities | nih.gov |

| Hydrazone moieties | Selective COX-2 inhibition | mdpi.com |

| Various substitutions | Anti-mycobacterial activity | nih.gov |

Esterification, Amidation, and Conjugation Reactions

The carboxylic acid group of 2-(2-(Dimethylamino)phenoxy)acetic acid is a primary target for derivatization through esterification, amidation, and conjugation reactions.

Esterification: The conversion of the carboxylic acid to an ester is commonly achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This method is used to produce simple alkyl esters, such as ethyl phenoxyacetates, which can also serve as intermediates in the synthesis of the parent acid. mdpi.com More complex esters, like the 2-(dimethylamino)ethyl ester of a related compound, have also been synthesized, often as part of the development of pharmacologically active agents. google.comgoogle.com Alternatively, activators like phosphonitrilic chloride (PNT) can be used to facilitate the condensation of a phenoxyacetic acid with a phenol under mild conditions to form an ester. jocpr.com

Amidation: The formation of an amide bond from the carboxylic acid is another key modification. Direct amidation can be achieved by reacting the acid with an amine at elevated temperatures or, more efficiently, by using a catalyst such as NiCl₂. nih.gov Coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also used to facilitate the reaction under milder conditions. nih.gov This strategy has been used to synthesize a wide range of phenoxy acetamide (B32628) derivatives, including those with potential anti-inflammatory and anti-nociceptive activities. nih.govresearchgate.net

Conjugation Reactions: In a biological context, carboxylic acids like 2-(2-(Dimethylamino)phenoxy)acetic acid undergo Phase II conjugation reactions, which is a major pathway for their metabolism and detoxification. uomus.edu.iqslideshare.net These reactions involve the attachment of small, polar endogenous molecules. Common conjugation reactions for carboxylic acids include the formation of adducts with amino acids such as glycine (B1666218) and glutamine. uomustansiriyah.edu.iquomustansiriyah.edu.iq Another critical pathway is conjugation with glutathione (B108866) (GSH), a tripeptide that protects cells from reactive electrophiles. uomus.edu.iquomustansiriyah.edu.iq These metabolic pathways can also be mimicked synthetically to create prodrugs or study metabolic fate.

Strategies for Enhancing Analytical Performance through Derivatization (e.g., Charge Reversal)

The detection and quantification of carboxylic acids in complex biological matrices can be challenging due to their polarity and often low abundance. Derivatization is a powerful strategy to improve their analytical performance, particularly for methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A key strategy is charge reversal derivatization . Carboxylic acids are typically analyzed in negative ion mode ESI-MS, which can suffer from lower sensitivity and more background interference. By reacting the carboxylic acid with a derivatizing agent that introduces a permanent positive charge, the analyte can be analyzed in the more sensitive positive ion mode. nih.gov

A common reagent for this purpose is dimethylaminophenacyl bromide (DmPABr). nih.gov DmPABr reacts with the carboxyl group to form an ester with a permanently positively charged dimethylaminophenyl group. nih.govlongdom.org This "charge reversal" significantly enhances ionization efficiency in ESI-MS, leading to a substantial improvement in sensitivity—sometimes by several orders of magnitude. nih.gov This derivatization also improves chromatographic separation on reverse-phase columns by making the analyte less polar. longdom.org This approach allows for the quantification of very low levels of carboxylic acids in biological samples. nih.gov

Principles of Green Chemistry in the Synthesis of 2-(2-(Dimethylamino)phenoxy)acetic Acid

The integration of green chemistry principles into synthetic methodologies is paramount for developing environmentally benign and sustainable chemical processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and maximizing the efficiency of chemical reactions. In the context of synthesizing 2-(2-(Dimethylamino)phenoxy)acetic acid and its analogs, the application of green chemistry can lead to safer, more economical, and ecologically responsible production routes.

A primary tenet of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and natural abundance. Syntheses of phenoxyacetic acid derivatives have been successfully conducted in aqueous media. For instance, a patented method for preparing 2,6-dimethyl phenoxyacetic acid involves reacting 2,6-xylenol with a haloacetic acid in an aqueous solution of sodium hydroxide. This approach not only utilizes a green solvent but also simplifies the reaction setup and workup procedures.

Another advanced green chemistry technique involves performing reactions under solvent-free conditions, often facilitated by microwave irradiation. This method can significantly reduce reaction times, increase product yields, and eliminate the need for conventional solvents. Research on the synthesis of various 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives has demonstrated the viability of both conventional refluxing in an aqueous medium and a more eco-friendly microwave-assisted, solvent-free, and catalyst-free method. These findings highlight a progressive shift towards greener alternatives in the synthesis of the broader phenoxyacetic acid class of compounds.

| Methodology | Solvent/Conditions | Key Advantages | Applicability to 2-(2-(Dimethylamino)phenoxy)acetic Acid Synthesis |

|---|---|---|---|

| Aqueous Medium Synthesis | Water | Non-toxic, non-flammable, readily available, simplified workup. | Highly applicable, using 2-(Dimethylamino)phenol as the starting material in an aqueous base. |

| Microwave-Assisted Solvent-Free Reaction | No solvent, Microwave irradiation | Reduced reaction time, high efficiency, elimination of solvent waste. | Potentially applicable for a rapid and efficient synthesis, minimizing environmental impact. |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. chromatographytoday.com A reaction with high atom economy is one that generates minimal waste, as most of the atoms from the starting materials become part of the product.

A common route for synthesizing phenoxyacetic acids is the Williamson ether synthesis. For 2-(2-(Dimethylamino)phenoxy)acetic acid, this would typically involve the reaction of 2-(Dimethylamino)phenol with sodium chloroacetate (B1199739) (formed in situ from chloroacetic acid and a base like sodium hydroxide).

Reaction: C₈H₁₁NO + C₂H₃ClO₂ + NaOH → C₁₀H₁₃NO₃ + NaCl + H₂O

While effective, this substitution reaction has a suboptimal atom economy because significant byproducts (sodium chloride and water) are formed. Designing a more sustainable route would involve exploring addition reactions or catalytic pathways that maximize the incorporation of all reactant atoms into the product structure. The ideal synthesis would have 100% atom economy, a characteristic often found in rearrangement and addition reactions. chromatographytoday.com

| Reactant | Formula | Molar Mass (g/mol) |

|---|---|---|

| 2-(Dimethylamino)phenol | C₈H₁₁NO | 137.18 |

| Chloroacetic acid | C₂H₃ClO₂ | 94.50 |

| Sodium Hydroxide | NaOH | 40.00 |

| Total Reactant Mass | 271.68 | |

| Product/Byproduct | Formula | Molar Mass (g/mol) |

| 2-(2-(Dimethylamino)phenoxy)acetic acid | C₁₀H₁₃NO₃ | 195.22 |

| Sodium Chloride | NaCl | 58.44 |

| Water | H₂O | 18.02 |

| Total Product Mass | 271.68 | |

| Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 = (195.22 / 271.68) x 100 ≈ 71.86% |

Advanced Purification Techniques for Research-Grade 2-(2-(Dimethylamino)phenoxy)acetic Acid Analogs

Achieving high purity is critical for research-grade chemical compounds to ensure the reliability and reproducibility of experimental results. While traditional methods like recrystallization are fundamental, advanced chromatographic techniques are often necessary to isolate analogs of 2-(2-(Dimethylamino)phenoxy)acetic acid to the required standard. mt.com

Recrystallization is a primary purification method that relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. mt.comyoutube.com For phenoxyacetic acids, this involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, promoting the formation of pure crystals. quora.com

For more challenging separations or to achieve purities exceeding 99%, advanced chromatographic methods are employed.

Preparative High-Performance Liquid Chromatography (HPLC): This technique is a scaled-up version of analytical HPLC, designed to isolate and purify valuable products. warwick.ac.uk For aromatic carboxylic acids, reversed-phase HPLC is commonly used. nih.gov This method separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. By carefully selecting columns and optimizing the mobile phase composition (e.g., adjusting pH and solvent ratios), it is possible to resolve closely related analogs and remove trace impurities. nih.govsielc.com

Supercritical Fluid Chromatography (SFC): SFC is a powerful purification technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. wikipedia.org It is considered a "green" technology because it significantly reduces the consumption of organic solvents. SFC is particularly well-suited for the purification of polar molecules and can provide different selectivity compared to HPLC, making it a complementary technique. chromatographytoday.comchromatographyonline.com Its high efficiency and fast separation times make it an attractive option for obtaining research-grade materials. chromatographytoday.com

| Technique | Principle | Advantages for Purifying Phenoxyacetic Acid Analogs | Considerations |

|---|---|---|---|

| Recrystallization | Differential solubility with temperature change. mt.com | Cost-effective, scalable, good for removing bulk impurities. | Requires suitable solvent, may not remove impurities with similar solubility. |

| Preparative HPLC | Partitioning between a stationary phase and a liquid mobile phase. warwick.ac.uk | High resolution, adaptable for various polarities, effective for trace impurities. nih.gov | Higher cost, uses significant solvent volumes, requires specialized equipment. |

| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid (e.g., CO₂) mobile phase. wikipedia.org | "Green" (less organic solvent), fast, high efficiency, complementary selectivity to HPLC. | Requires high-pressure equipment, solubility in supercritical CO₂ can be a limiting factor. |

In Vitro Biochemical and Biophysical Characterization of Interactions

The in vitro evaluation of 2-(2-(Dimethylamino)phenoxy)acetic acid reveals a potential for multifaceted interactions with various biological macromolecules. Drawing comparisons from structurally related phenoxyacetic acid derivatives, its biochemical and biophysical profile can be preliminarily characterized.

Enzyme Inhibition and Activation Profiling (e.g., COX enzymes, Aminopeptidase M, HMG-CoA reductase)

Cyclooxygenase (COX) Enzymes: The phenoxyacetic acid scaffold is a core component of several molecules designed as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins (B1171923) from arachidonic acid. mdpi.com There are two primary isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and predominantly associated with inflammation. mdpi.com The structural differences between COX-1 and COX-2, notably an additional side pocket in COX-2, have enabled the development of selective inhibitors. mdpi.com

Research into novel phenoxyacetic acid derivatives has demonstrated significant selective COX-2 inhibition. For instance, certain synthesized derivatives have shown potent COX-2 inhibitory activity with IC50 values in the nanomolar range (0.06–0.09 μM). mdpi.com These compounds typically interact with key residues within the cyclooxygenase channel. Structural studies of similar nonsteroidal anti-inflammatory drugs (NSAIDs) with human COX-2 reveal that the carboxylate group of the inhibitor often forms interactions with Tyr-385 and Ser-530 at the apex of the channel. nih.gov Given the shared phenoxyacetic acid moiety, it is plausible that 2-(2-(Dimethylamino)phenoxy)acetic acid could also orient within the COX active site to exert an inhibitory effect, although its specific potency and selectivity for COX-1 versus COX-2 would require empirical determination.

Interactive Data Table: COX Inhibition by Select Phenoxyacetic Acid Analogs Below are the reported inhibitory concentrations (IC50) for various phenoxyacetic acid derivatives against COX-1 and COX-2, illustrating the potential activity of this chemical class.

| Compound ID | Modification | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| 5f | 4-bromo, hydrazine (B178648) derivative | 4.97 | 0.07 | 71.0 |

| 7b | 4-bromo, phenylglycyl derivative | 5.93 | 0.08 | 74.1 |

| 10c | 4-chloro, hydrazine derivative | 10.5 | 0.09 | 116.7 |

| 10f | 4-bromo, hydrazine derivative | 4.07 | 0.06 | 67.8 |

| Mefenamic Acid | Reference Drug | 29.9 | 5.3 | 5.6 |

Data sourced from a study on novel phenoxyacetic acid derivatives. mdpi.com

Aminopeptidase M: Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. A study on a series of phenoxyacetic acids substituted with a 2-(2-oxo-1-azacycloalkyl)acetamidic moiety demonstrated inhibitory activity against porcine kidney aminopeptidase M. researchgate.net The most active compound in this series, 2-{4-[2-(2-Oxoperhydroazepin-1-yl)acetamido]phenoxy}acetic acid, exhibited a Ki of 243.6 μM. researchgate.net This indicates that the phenoxyacetic acid structure can serve as a scaffold for targeting aminopeptidases. The dimethylamino group on 2-(2-(Dimethylamino)phenoxy)acetic acid could influence its binding affinity and inhibitory potential for enzymes like Aminopeptidase M, a hypothesis that warrants further investigation.

HMG-CoA Reductase: HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. nih.gov Inhibitors of this enzyme, such as statins, competitively block the conversion of HMG-CoA to mevalonic acid. While direct studies on 2-(2-(Dimethylamino)phenoxy)acetic acid are unavailable, the broad structural diversity of known HMG-CoA reductase inhibitors suggests that various scaffolds can be accommodated within the enzyme's active site. Some plant-derived phenolic compounds and flavonoids have been reported to inhibit HMG-CoA reductase. mdpi.com Therefore, the potential for 2-(2-(Dimethylamino)phenoxy)acetic acid to interact with HMG-CoA reductase cannot be entirely ruled out without specific enzymatic assays.

Receptor Binding and Ligand-Target Recognition Studies (e.g., Dopamine (B1211576) Pathways, Opioid Receptors, Cannabinoid Receptors, Nuclear Receptors)

Dopamine Pathways: Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter dopamine. They are classified into D1-like and D2-like families. mdpi.com While there is no direct evidence of 2-(2-(Dimethylamino)phenoxy)acetic acid binding to dopamine receptors, the presence of the dimethylamino group, a feature found in some CNS-active compounds, suggests a potential for interaction with neurotransmitter systems. However, specific receptor binding assays would be necessary to confirm any affinity for dopamine receptor subtypes.

Opioid Receptors: Opioid receptors (mu, delta, and kappa) are GPCRs that are the primary targets for opioid analgesics. frontiersin.org A study focused on synthesizing new mu-opioid receptor (MOR) agonists utilized the phenoxyacetic acid moiety as a key structural component. nih.gov One of the synthesized compounds, which incorporated a phenoxyacetic acid group, demonstrated high agonist potency and selectivity for the MOR. nih.gov This finding highlights the compatibility of the phenoxyacetic acid scaffold with the binding pocket of the mu-opioid receptor, suggesting that 2-(2-(Dimethylamino)phenoxy)acetic acid could potentially act as a ligand for this receptor class.

Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are GPCRs that are part of the endocannabinoid system. nih.gov CB1 receptors are abundant in the brain, while CB2 receptors are found more in peripheral tissues. nih.gov Currently, there is a lack of specific data linking 2-(2-(Dimethylamino)phenoxy)acetic acid to cannabinoid receptor binding.

Nuclear Receptors: Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. nih.gov The Peroxisome Proliferator-Activated Receptors (PPARs) are a key subfamily (NR1C) involved in metabolism and inflammation. nih.gov Significantly, research has shown that chiral phenoxyacetic acid analogues can act as PPARγ partial agonists. nih.gov In cellular assays, these compounds were able to transactivate PPARγ, leading to downstream effects such as the inhibition of colon cancer cell proliferation. nih.gov This demonstrates that the phenoxyacetic acid structure is a viable scaffold for designing ligands that bind to the ligand-binding domain of PPARs. The specific substitutions on the phenoxy ring of 2-(2-(Dimethylamino)phenoxy)acetic acid would determine its affinity and efficacy (agonist, partial agonist, or antagonist) at different PPAR subtypes (α, β/δ, and γ).

Interactive Data Table: Activity of Phenoxyacetic Acid Analogs at PPARγ

| Compound | Description | PPARγ Transactivation (Fold Induction over Control) |

| Rosiglitazone | Full Agonist (Reference) | ~12.5 |

| Compound 1 | Chiral Phenoxyacetic Acid Analog | ~4.0 |

| Compound 3 | Chiral Phenoxyacetic Acid Analog | ~3.5 |

| Compound 7 | Chiral Phenoxyacetic Acid Analog | ~3.0 |

Data adapted from a study on chiral phenoxyacetic acid analogues in HEK293 cells expressing PPARγ1. nih.gov

Investigations into Ion Channel Modulation and Membrane Interactions

The interaction of phenoxyacetic acid derivatives with cellular membranes has been documented. A study on 2,4-dichlorophenoxyacetic acid (2,4-D) demonstrated that this compound induces significant shape changes in human erythrocytes. nih.gov This effect was attributed to the herbicide's interaction with the outer monolayer of the red cell membrane. nih.gov Further biophysical studies using model membranes (liposomes) confirmed the perturbing effect of 2,4-D on the lipid bilayer. nih.gov

Similarly, other derivatives of phenoxyacetic acid have been shown to induce hyperpolarization of striated muscle fiber membranes and restore the membrane potential of chemically-poisoned liver cells. nih.gov These findings suggest that compounds with a phenoxyacetic acid core, including 2-(2-(Dimethylamino)phenoxy)acetic acid, are likely to be membrane-active. The presence of both a lipophilic phenoxy group and a polar carboxylic acid group gives the molecule amphipathic character, facilitating its insertion into and interaction with the phospholipid bilayer, potentially modulating the function of embedded ion channels and transport proteins.

Mechanistic Investigations in Cell-Free Systems

Cell-free systems, which contain the necessary molecular machinery for transcription and translation, provide a powerful platform for dissecting the direct molecular mechanisms of a compound without the complexity of a living cell. nih.gov In such a system, the effect of 2-(2-(Dimethylamino)phenoxy)acetic acid on specific biochemical processes could be isolated and studied. For example, one could investigate if the compound directly inhibits the activity of a particular enzyme (like a kinase or polymerase) present in the cell lysate.

While no specific studies have been published on 2-(2-(Dimethylamino)phenoxy)acetic acid in a cell-free system, this methodology could be employed to elucidate its mechanism of action. For instance, studies on NF-κB have used cell-free systems to show that while certain molecules activate the pathway in vivo, they can directly inhibit the DNA binding of the NF-κB protein in vitro, revealing a more complex regulatory mechanism. nih.gov A similar approach could determine if 2-(2-(Dimethylamino)phenoxy)acetic acid directly interacts with transcription factors, DNA, or other core components of cellular signaling pathways.

Cellular Level Investigations and Pathway Perturbation (Non-Clinical Focus)

Modulation of Intracellular Signaling Cascades (e.g., NF-kB signaling)

The nuclear factor-kappa B (NF-κB) family of transcription factors plays a crucial role in regulating cellular responses to stimuli such as stress and cytokines, and is central to the inflammatory response. nih.gov The canonical NF-κB signaling pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein, leading to its degradation. frontiersin.org This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes. frontiersin.orgyoutube.com

Given the demonstrated anti-inflammatory potential of related compounds that inhibit COX-2 (a key enzyme in inflammation), it is plausible that 2-(2-(Dimethylamino)phenoxy)acetic acid could also modulate inflammatory signaling pathways like NF-κB. For example, caffeic acid, another phenolic compound, has been shown to inhibit osteoclastogenesis by diminishing RANKL-TNF-α-induced NF-κB activity. inabj.org The precise impact of 2-(2-(Dimethylamino)phenoxy)acetic acid on the NF-κB pathway—whether it inhibits IKK activation, IκBα degradation, or NF-κB nuclear translocation—would require specific cellular studies, such as reporter gene assays or Western blot analysis of key pathway components.

Effects on Gene Expression and Protein Synthesis in Model Cell Lines

The influence of xenobiotic compounds on cellular function is often mediated through alterations in gene expression and subsequent protein synthesis. To determine the effects of a compound like 2-(2-(Dimethylamino)phenoxy)acetic acid, researchers typically employ various molecular biology techniques. Gene expression changes can be quantified at the transcript level using methods such as quantitative reverse transcription PCR (qRT-PCR) for targeted gene analysis or broader, discovery-based approaches like RNA sequencing (RNA-Seq).

Following transcriptional changes, the ultimate functional impact is often observed at the protein level. The rate of protein synthesis can be measured using techniques that involve the incorporation of labeled amino acids into newly synthesized proteins. nih.gov For instance, a compound's effect on the synthesis of specific proteins can be assessed by treating a model cell line (e.g., HeLa, HEK293, or a more specialized cell line relevant to a hypothesized target) and subsequently analyzing the proteome. While studies have investigated the impact of structurally related phenoxyacetic acid derivatives, such as 2,4-Dichlorophenoxyacetic acid, on protein synthesis nih.gov, specific data for 2-(2-(Dimethylamino)phenoxy)acetic acid is not available.

Table 1: Illustrative Example of Gene Expression Analysis in a Model Cell Line This table is a template and does not represent real data for the specified compound.

| Gene Symbol | Function | Fold Change (mRNA) | p-value |

| GENE-A | Apoptosis Regulator | 1.5 | 0.04 |

| GENE-B | Cell Cycle Control | -2.1 | 0.01 |

| GENE-C | Metabolic Enzyme | 0.9 | 0.78 |

| GENE-D | Transcription Factor | 3.2 | <0.001 |

Cellular Uptake and Subcellular Distribution Mechanisms (Preclinical Models)

Understanding how a compound enters a cell and where it localizes is fundamental to elucidating its mechanism of action. The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion across the lipid bilayer or carrier-mediated transport. nih.gov The physicochemical properties of 2-(2-(Dimethylamino)phenoxy)acetic acid, such as its lipophilicity, charge, and size, would be key determinants of its primary uptake pathway.

Preclinical investigations in model cell lines would typically involve incubating the cells with the compound and measuring its intracellular concentration over time. Techniques like liquid chromatography-mass spectrometry (LC-MS) are often used for quantification. To visualize its subcellular distribution, the compound might be fluorescently labeled, allowing for imaging via confocal microscopy. Co-localization studies with specific organelle markers (e.g., for mitochondria, endoplasmic reticulum, or lysosomes) can then reveal its primary intracellular compartments. rsc.org No published studies detailing these mechanisms for 2-(2-(Dimethylamino)phenoxy)acetic acid were identified.

Theoretical and Computational Mechanistic Approaches

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex and the specific interactions that govern binding. mdpi.com If a protein target for 2-(2-(Dimethylamino)phenoxy)acetic acid were identified, an MD simulation would typically be performed. This involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic trajectories over a period of nanoseconds to microseconds. The resulting data can be analyzed to understand the flexibility of the complex, identify key amino acid residues involved in binding, and calculate the binding free energy. plos.org

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (HOMO-LUMO, MEP, NBO)

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. physchemres.org These calculations can provide a deep understanding of a molecule's intrinsic reactivity and potential for non-covalent interactions. Key descriptors include:

HOMO-LUMO (Highest Occupied/Lowest Unoccupied Molecular Orbital): The energy gap between the HOMO and LUMO is an indicator of molecular reactivity. A small gap suggests the molecule is more reactive.

MEP (Molecular Electrostatic Potential): This maps the electrostatic potential onto the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding intermolecular interactions.

NBO (Natural Bond Orbital) Analysis: This method provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.

While these calculations have been performed for other phenoxyacetic acids physchemres.org, specific results for 2-(2-(Dimethylamino)phenoxy)acetic acid are not available in the literature.

In Silico Prediction of Binding Affinities and Interaction Sites

In silico methods are frequently used in the early stages of drug discovery to predict how strongly a compound (ligand) will bind to a protein target and to identify the specific interaction sites. Molecular docking is a primary technique used for this purpose. A computational model of the ligand is placed into the 3D structure of a protein's binding site in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy (e.g., in kcal/mol). nih.gov The pose with the best score provides a hypothesis about the binding mode, highlighting potential hydrogen bonds, hydrophobic interactions, and other key contacts between the ligand and the protein's amino acid residues. mdpi.com

Table 2: Illustrative Example of In Silico Docking Results This table is a template and does not represent real data for the specified compound.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Target X | -8.5 | Tyr84, Ser122 | Hydrogen Bond |

| Target X | -8.5 | Val68, Leu99 | Hydrophobic |

| Target Y | -6.2 | Arg210 | Ionic Bond |

| Target Y | -6.2 | Phe250 | Pi-Pi Stacking |

Structure Activity Relationship Sar and Structural Optimization of 2 2 Dimethylamino Phenoxy Acetic Acid Analogs

Design Principles for Modifying the 2-(2-(Dimethylamino)phenoxy)acetic Acid Scaffold for Targeted Activity

The design of analogs of 2-(2-(Dimethylamino)phenoxy)acetic acid is guided by several key principles aimed at optimizing its interaction with specific biological targets. A primary focus in the modification of the phenoxyacetic acid scaffold has been the development of selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. mdpi.comnih.govnih.gov

A common strategy involves the introduction of various substituents on both the phenoxy and phenyl rings to probe the steric and electronic requirements of the target's binding site. For instance, in the broader class of phenoxyacetic acid derivatives, the nature and position of substituents on the aromatic rings have been shown to significantly influence inhibitory potency and selectivity. mdpi.com While specific data for the 2-(dimethylamino) group is limited, general principles suggest that its electronic and steric properties would play a crucial role in molecular recognition.

Another design principle involves the modification of the acetic acid moiety. This functional group is often critical for anchoring the molecule within the active site of the target enzyme. Alterations to this group, such as esterification or amidation, can modulate the compound's physicochemical properties, including its acidity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its biological activity and pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are invaluable tools in drug discovery, enabling the prediction of the activity of novel, unsynthesized compounds and providing insights into the structural features that drive biological responses.

For phenoxyacetic acid derivatives, QSAR models have been developed to predict their efficacy for various biological targets. These models typically use a range of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For example, a study on phenoxyacetic acid-derived congeners used a hybrid method combining liquid biomimetics chromatography and QSAR to predict properties like penetration through biological membranes and binding to human serum albumin. mdpi.com The derived models highlighted the importance of lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors in determining biological efficacy. mdpi.com

In recent years, machine learning and cheminformatics have emerged as powerful tools for analyzing SAR data and building predictive models. nih.gov These approaches can handle large and complex datasets, identify non-linear relationships between structure and activity, and provide valuable insights into the SAR landscape. researchgate.netnih.gov

Machine learning algorithms, such as random forests, support vector machines, and deep neural networks, can be trained on datasets of chemical structures and their corresponding biological activities to generate predictive classification or regression models. nih.govresearchgate.netnih.gov For a series of 2-(2-(Dimethylamino)phenoxy)acetic acid analogs, these models could be used to predict their activity against a specific target, such as COX-2. mdpi.com

Cheminformatics tools can be employed to visualize the SAR landscape, for instance, through the use of structure-activity similarity (SAS) maps. nih.gov These maps can help identify "activity cliffs," which are pairs of structurally similar compounds with a large difference in biological activity. nih.gov The identification of such cliffs can provide critical information about the subtle structural modifications that lead to significant changes in potency and can guide the design of more effective analogs. The application of these computational techniques can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Conformational Analysis and Stereochemical Influences on Molecular Recognition and Activity

The three-dimensional arrangement of atoms in a molecule, its conformation, and the spatial arrangement of its substituents, its stereochemistry, are critical determinants of its ability to interact with a biological target. Molecular recognition is a highly specific process that depends on a precise geometric and electronic complementarity between the ligand and its binding site.

Conformational flexibility allows a molecule to adopt different shapes, and the biologically active conformation is the one that best fits into the binding pocket of the target protein. For analogs of 2-(2-(Dimethylamino)phenoxy)acetic acid, the relative orientation of the phenoxy and phenyl rings, as well as the conformation of the acetic acid side chain, will significantly influence its interaction with the target. The presence of the bulky dimethylamino group at the ortho position can impose steric constraints, restricting the rotational freedom around the ether linkage and favoring certain conformations over others.

Stereochemistry becomes particularly important when chiral centers are present in the molecule. Although the parent compound 2-(2-(Dimethylamino)phenoxy)acetic acid is achiral, the introduction of chiral substituents would lead to the formation of enantiomers or diastereomers. These stereoisomers can exhibit profound differences in their biological activity, as they may interact differently with the chiral environment of the biological target. One enantiomer might bind with high affinity, while the other may be inactive or even have an undesirable off-target effect. Therefore, the synthesis and biological evaluation of individual stereoisomers are often necessary to fully understand the SAR and to develop a stereochemically pure and more effective drug candidate.

Influence of Substituent Effects on Biological Activity and Selectivity (In Vitro/Preclinical)

The systematic variation of substituents on the 2-(2-(Dimethylamino)phenoxy)acetic acid scaffold is a cornerstone of SAR studies. The electronic and steric properties of these substituents can have a profound impact on the in vitro biological activity and selectivity of the resulting analogs.

In the context of developing selective COX-2 inhibitors from the broader class of phenoxyacetic acid derivatives, several studies have highlighted the importance of specific substitution patterns. For instance, the introduction of a halogen atom, such as chlorine or bromine, on the phenoxy ring has been shown to enhance COX-2 inhibitory activity. mdpi.com The position of the substituent is also critical; for example, para-substitution on the phenyl ring has been found to be favorable for COX-2 selectivity in some series. nih.gov

The tables below present data from a study on a series of phenoxyacetic acid derivatives, which, while not containing the 2-(dimethylamino) group, provide valuable insights into the effects of other substituents on COX-1 and COX-2 inhibition. These findings can serve as a guide for the rational design of novel 2-(2-(Dimethylamino)phenoxy)acetic acid analogs with improved biological profiles.

| Compound | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|---|

| 5a | H | H | 12.50 ± 0.25 | 0.97 ± 0.06 | 12.89 |

| 5b | H | CH3 | 10.33 ± 0.20 | 0.37 ± 0.06 | 27.92 |

| 5c | H | Cl | 14.50 ± 0.25 | 0.13 ± 0.06 | 111.54 |

| 5d | Br | H | 9.03 ± 0.15 | 0.08 ± 0.01 | 112.88 |

| 5e | Br | CH3 | 7.00 ± 0.20 | 0.07 ± 0.01 | 100.00 |

| 5f | Br | Cl | 8.00 ± 0.20 | 0.06 ± 0.01 | 133.33 |

| Compound | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|---|

| 7a | H | - | 10.13 ± 0.15 | 0.13 ± 0.06 | 77.92 |

| 7b | Br | - | 5.93 ± 0.12 | 0.06 ± 0.01 | 98.83 |

| Celecoxib | Reference | 14.93 ± 0.25 | 0.05 ± 0.02 | 298.60 | |

| Mefenamic Acid | Reference | 10.15 ± 0.15 | 1.98 ± 0.02 | 5.13 |

Data adapted from a study on phenoxyacetic acid derivatives as selective COX-2 inhibitors. The specific substitutions for R1 and R2 vary between the different compound series presented in the source. mdpi.com

These preclinical in vitro studies are essential for establishing the initial SAR and for selecting promising candidates for further development. The selectivity index, which is the ratio of the IC50 for COX-1 to that for COX-2, is a critical parameter for identifying compounds with a potentially improved safety profile, as selective inhibition of COX-2 is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. researchgate.net

Advanced Analytical Methodologies for Comprehensive Research on 2 2 Dimethylamino Phenoxy Acetic Acid

High-Resolution Spectroscopic Techniques for Elucidating Structural Nuances and Metabolites

High-resolution spectroscopy is fundamental to understanding the intrinsic properties of 2-(2-(Dimethylamino)phenoxy)acetic acid at a molecular level. These techniques provide detailed information on atomic connectivity, three-dimensional structure, and functional group vibrations, which are essential for characterizing the parent molecule and its potential metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. mdpi.com For 2-(2-(Dimethylamino)phenoxy)acetic acid, one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural confirmation by identifying the chemical environments of hydrogen and carbon atoms. More advanced two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate protons with their directly attached carbons, while techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations, offering insights into the molecule's preferred conformation and spatial arrangement. mdpi.com

In the context of drug discovery research, NMR is also pivotal for studying interactions with biological macromolecules. mdpi.com Ligand-observed NMR experiments, including Saturation Transfer Difference (STD) NMR, can identify which parts of 2-(2-(Dimethylamino)phenoxy)acetic acid are in close contact with a protein target. semanticscholar.org Furthermore, protein-observed techniques, such as monitoring chemical shift perturbations (CSPs) in ¹H-¹⁵N HSQC spectra of an isotopically labeled protein upon titration with the compound, can map the binding site and provide information on the binding affinity. mdpi.comanu.edu.au These methods are crucial for understanding the structural basis of molecular recognition.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-(Dimethylamino)phenoxy)acetic Acid

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 170.0 - 175.0 |

| Methylene (-O-CH₂-) | 4.6 - 4.8 | 65.0 - 70.0 |

| Aromatic Protons (Phenoxy Ring) | 6.8 - 7.5 | 115.0 - 155.0 |

Note: Values are estimates based on principles of NMR spectroscopy and data for structurally related phenoxyacetic acid derivatives. Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition with great confidence. For 2-(2-(Dimethylamino)phenoxy)acetic acid, HRMS is used to confirm its molecular formula by matching the experimentally measured exact mass to the theoretical mass.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. core.ac.uk By inducing fragmentation of the protonated or deprotonated parent ion, a characteristic spectrum of product ions is generated. researchgate.net Analysis of these fragments provides structural information and helps in the unequivocal identification of the compound. For 2-(2-(Dimethylamino)phenoxy)acetic acid, predictable fragmentation includes the loss of the acetic acid side chain, cleavage of the ether bond, and fragmentations related to the dimethylamino group. libretexts.orgmiamioh.edu This fragmentation data is invaluable for structural confirmation and for identifying metabolites, which often retain the core structure of the parent compound.

In non-clinical metabolomic studies, HRMS coupled with liquid chromatography is a powerful platform for identifying potential biotransformation products in preclinical samples. nih.govnih.gov Common metabolic pathways for such a molecule could include N-demethylation, hydroxylation of the aromatic ring, or conjugation reactions.

Table 2: Predicted Key Mass Fragments of 2-(2-(Dimethylamino)phenoxy)acetic Acid in Positive Ion Mode

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | N/A |

| [M+H - H₂O]⁺ | Loss of water | From carboxylic acid group |

| [M+H - COOH]⁺ | Loss of carboxyl group | Cleavage of acetic acid side chain |

| [M+H - CH₂COOH]⁺ | Loss of acetic acid moiety | Cleavage of ether linkage |

Note: These are predicted fragmentation patterns based on the chemical structure and general principles of mass spectrometry.

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of a molecule's functional groups. researchgate.net These methods are highly sensitive to the molecule's structure, conformation, and intermolecular interactions. researchgate.net For 2-(2-(Dimethylamino)phenoxy)acetic acid, FTIR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the carboxylic acid (O-H and C=O stretching), the ether linkage (C-O-C stretching), the aromatic ring (C=C stretching and C-H bending), and the dimethylamino group. nih.govsigmaaldrich.com

These techniques are particularly useful for studying conformational changes, as the positions and intensities of vibrational bands can shift depending on the molecule's geometry. nih.gov For instance, the C=O stretching frequency is sensitive to hydrogen bonding; dimerization of the carboxylic acid groups would result in a noticeable shift to a lower wavenumber. researchgate.net By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory), a detailed understanding of the compound's conformational preferences and its participation in hydrogen bonding or other non-covalent interactions can be achieved.

Table 3: Characteristic Vibrational Frequencies for 2-(2-(Dimethylamino)phenoxy)acetic Acid

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 | Weak/Not observed |

| Carboxylic Acid | C=O stretch | 1700 - 1760 | 1700 - 1760 |

| Aromatic Ring | C=C stretch | 1450 - 1600 | 1450 - 1600 |

| Ether | C-O-C stretch (asymmetric) | 1200 - 1275 | Moderate |

Note: Frequencies are approximate and based on data for analogous compounds like phenoxyacetic acid and its derivatives. researchgate.netnist.govresearchgate.net

Sophisticated Chromatographic Separations in Complex Research Matrices

Chromatographic techniques are essential for isolating and purifying 2-(2-(Dimethylamino)phenoxy)acetic acid and for its quantification in complex biological and environmental samples encountered during research.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of small molecules in complex biological matrices. nih.gov This technique is indispensable in preclinical research for analyzing samples from in vitro or in vivo studies. lcms.cznih.gov The chromatographic step, often using Ultra-High-Performance Liquid Chromatography (UHPLC), separates the target analyte from endogenous matrix components. nih.gov

The separated analyte is then ionized and detected by a tandem mass spectrometer, typically operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for 2-(2-(Dimethylamino)phenoxy)acetic acid is selected and fragmented, and one or more specific product ions are monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and enabling quantification at very low concentrations (ng/mL or pg/mL levels). nih.gov Validated LC-MS/MS methods are crucial for obtaining reliable data in preclinical pharmacokinetic and metabolic stability studies. nih.gov

Table 4: Hypothetical LC-MS/MS Parameters for Analysis in Preclinical Samples

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatographic Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid | Elution of the analyte from the column |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generation of protonated molecular ions [M+H]⁺ |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification |

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Due to the low volatility of 2-(2-(Dimethylamino)phenoxy)acetic acid, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the polar carboxylic acid group into a more volatile ester, such as a methyl or pentafluorobenzyl (PFB) ester. nih.gov This process makes the analyte suitable for GC analysis.

In a research context, GC coupled with a mass spectrometer (GC-MS) can be used to analyze these volatile derivatives for identification and quantification. nih.gov It is also a valuable tool for studying potential degradation products that may be more volatile than the parent compound. For example, Pyrolysis-GC-MS, where the sample is heated to a high temperature to induce thermal decomposition, can be used to investigate the thermal stability and identify characteristic degradation products, providing insights into the compound's structure and stability. mdpi.comresearchgate.net

Table 5: Potential Derivatization Strategies for GC Analysis

| Derivatization Reagent | Resulting Derivative | Key Advantage |

|---|---|---|

| Diazomethane (CH₂N₂) | Methyl ester | Simple and effective methylation |

| BF₃/Methanol | Methyl ester | Common reagent for esterification |

| Pentafluorobenzyl bromide (PFBBr) | PFB ester | Creates a derivative with high electron-capture affinity, ideal for sensitive detection by an Electron Capture Detector (ECD) nih.gov |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-(2-(Dimethylamino)phenoxy)acetic acid |

| Acetonitrile |

| Diazomethane |

| Formic acid |

| Methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Pentafluorobenzyl bromide (PFBBr) |

X-ray Crystallography and Structural Biology for Ligand-Protein Co-Crystal Analysis

X-ray crystallography stands as a cornerstone in the field of structural biology, offering unparalleled insights into the three-dimensional architecture of molecules at an atomic level. This powerful technique is indispensable for elucidating the precise manner in which a ligand, such as 2-(2-(Dimethylamino)phenoxy)acetic acid, interacts with its protein target. The resulting co-crystal structures provide a static yet highly detailed snapshot of the binding event, which is crucial for understanding the molecular basis of biological activity and for guiding rational drug design efforts.

The process of obtaining a ligand-protein co-crystal structure begins with the production of a highly pure and homogenous protein sample, which is then co-crystallized with the ligand of interest. These crystals are subsequently exposed to a focused beam of X-rays. The electrons in the crystal diffract the X-rays, creating a unique diffraction pattern that is recorded by a detector. By analyzing the intensities and positions of these diffracted spots, researchers can calculate an electron density map of the molecule. This map is then interpreted to build a three-dimensional model of the protein-ligand complex, revealing the precise orientation and conformation of the ligand within the protein's binding site.

Detailed analysis of the co-crystal structure can reveal a wealth of information about the non-covalent interactions that govern the binding of 2-(2-(Dimethylamino)phenoxy)acetic acid to its target protein. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. For instance, the dimethylamino group of the compound could act as a hydrogen bond acceptor, while the phenoxy ring might engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. The carboxylic acid moiety is likely to form key hydrogen bonds or ionic interactions with positively charged or polar residues.

The insights gained from such structural studies are manifold. They can confirm a hypothesized binding mode, reveal unexpected interactions, and explain the structure-activity relationships (SAR) observed in functional assays. Furthermore, the detailed structural information can be used to computationally design new analogues of 2-(2-(Dimethylamino)phenoxy)acetic acid with improved potency, selectivity, or pharmacokinetic properties.

While no specific co-crystal structures of 2-(2-(Dimethylamino)phenoxy)acetic acid with a protein target are publicly available as of this writing, the following table provides a hypothetical example of the type of data that would be generated from such an X-ray crystallography study.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| PDB ID | XXXX | Unique identifier in the Protein Data Bank. |

| Resolution (Å) | 2.1 | A measure of the level of detail in the crystal structure. Lower numbers indicate higher resolution. |

| Space Group | P212121 | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (Å) | a=50.2, b=85.4, c=120.1 | The dimensions of the basic repeating unit of the crystal. |

| Key Intermolecular Interactions | ||

| Hydrogen Bond | -COOH of ligand with Arg122 | A critical polar interaction often conferring binding affinity and specificity. |

| Hydrogen Bond | -N(CH3)2 of ligand with Tyr88 | Another important polar interaction contributing to the stability of the complex. |

| Hydrophobic Interaction | Phenoxy ring of ligand with Leu54, Val103 | Non-polar interactions that are crucial for binding in a hydrophobic pocket. |

Structural biology, in conjunction with X-ray crystallography, provides a powerful platform for the detailed investigation of the interactions between small molecules like 2-(2-(Dimethylamino)phenoxy)acetic acid and their biological targets. The insights derived from these analyses are fundamental to advancing our understanding of molecular recognition and to the development of novel therapeutic agents.

Potential Research Applications and Future Directions for 2 2 Dimethylamino Phenoxy Acetic Acid

Exploration of Novel Biological Targets and Mechanistic Hypotheses (Preclinical and Theoretical)

The structural backbone of 2-(2-(Dimethylamino)phenoxy)acetic acid is shared with other phenoxyacetic acid derivatives that have known biological activities, offering a starting point for mechanistic hypotheses. For instance, some substituted (phenoxyphenyl)acetic acids have been investigated for their anti-inflammatory properties. nih.govnih.gov Notably, fenclofenac, or [2-(2,4-dichlorophenoxy)phenyl]acetic acid, is a known anti-inflammatory agent. nih.gov This suggests a theoretical avenue for investigating whether 2-(2-(Dimethylamino)phenoxy)acetic acid could modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases or by affecting pro-inflammatory cytokine signaling.

Furthermore, the phenoxyacetic acid scaffold is famously associated with herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which acts by mimicking the plant hormone auxin, leading to uncontrolled growth and death in dicot plants. nih.gov This raises the hypothesis that 2-(2-(Dimethylamino)phenoxy)acetic acid could interact with auxin-related receptors or other targets in plant biology. Preclinical investigations could, therefore, focus on its effects on plant cell cultures or model organisms.

Theoretical studies, employing computational docking and molecular dynamics simulations, could screen 2-(2-(Dimethylamino)phenoxy)acetic acid against a library of known protein targets associated with inflammation or hormonal signaling to generate initial hypotheses about its potential biological targets.

Table 1: Potential Biological Targets and Mechanistic Hypotheses

| Potential Target Class | Hypothesized Mechanism | Rationale based on Structural Analogs | Suggested Preclinical Approach |

|---|---|---|---|

| Inflammatory Enzymes (e.g., COX-1, COX-2) | Inhibition of prostaglandin (B15479496) synthesis | Similarity to anti-inflammatory (phenoxyphenyl)acetic acids like fenclofenac. nih.gov | In vitro enzyme inhibition assays. |

| Plant Hormone Receptors (e.g., Auxin receptors) | Mimicry or antagonism of natural plant hormones | Core structure shared with auxinic herbicides like 2,4-D. nih.gov | Plant seedling growth assays; receptor binding studies. |

Development of 2-(2-(Dimethylamino)phenoxy)acetic Acid as a Molecular Probe for Biological Systems

A molecular probe is a chemical tool used to study and visualize biological molecules and systems. Given the appropriate photophysical properties, derivatives of 2-(2-(Dimethylamino)phenoxy)acetic acid could be developed into molecular probes. For a compound to function as a probe, it often requires features such as fluorescence, specific binding to a target, and the ability to cross biological membranes.

The development process could involve modifying the core structure of 2-(2-(Dimethylamino)phenoxy)acetic acid to incorporate a fluorophore. The resulting molecule's ability to selectively bind to a target of interest would then be evaluated. For example, if the compound is found to bind to a specific enzyme or receptor, a fluorescently labeled version could be used to visualize the localization and dynamics of that target within cells or tissues. An example of a fluorescent probe used to label specific pathological structures is 2-(1-[6-[(2-fluoroethyl)(methyl)amino]-2-naphthyl]ethylidene)malononitrile (FDDNP), which is used to identify prion plaques. nih.gov This illustrates the principle of using small molecules for in vitro labeling and imaging, a potential future application for a modified 2-(2-(Dimethylamino)phenoxy)acetic acid. nih.gov

Considerations for Integration with Systems Biology and Omics Technologies for Holistic Understanding

To gain a comprehensive understanding of the biological effects of 2-(2-(Dimethylamino)phenoxy)acetic acid, its integration with systems biology and "omics" technologies is essential. nih.gov Rather than focusing on a single target, these approaches allow for a global view of the changes a compound induces in a biological system.

Transcriptomics: By analyzing changes in gene expression (the transcriptome) in cells or organisms exposed to the compound, researchers can identify entire pathways that are perturbed. This can provide clues about the compound's mechanism of action and potential off-target effects. frontiersin.org

Proteomics: This involves the large-scale study of proteins. Treating a biological system with 2-(2-(Dimethylamino)phenoxy)acetic acid and subsequently analyzing the proteome can reveal changes in protein expression, post-translational modifications, and protein-protein interactions, offering deeper mechanistic insights.

Metabolomics: As the study of all metabolites in a system, metabolomics can provide a functional readout of the physiological state of a cell or organism. frontiersin.org Changes in the metabolome following treatment can highlight the specific metabolic pathways affected by the compound.

By integrating data from these different omics levels, a more holistic and predictive model of the compound's biological activity can be constructed, moving beyond a one-drug-one-target paradigm. nih.govfrontiersin.org

Theoretical Frameworks for Predicting and Mitigating Off-Target Interactions (Non-Clinical)

Off-target interactions, where a compound binds to unintended biological molecules, are a significant consideration in research. Theoretical and computational frameworks are invaluable for predicting these interactions in a non-clinical setting. nih.gov For 2-(2-(Dimethylamino)phenoxy)acetic acid, several computational approaches could be employed:

Chemical Similarity-Based Methods: These methods compare the chemical structure of the compound to databases of molecules with known biological targets. mdpi.commdpi.com If the compound is structurally similar to other molecules known to bind to specific off-targets, it may have a higher probability of interacting with them as well.

Machine Learning and AI Models: By training algorithms on large datasets of drug-target interactions, machine learning models can predict potential on- and off-target interactions for new molecules. mdpi.com These models can identify complex relationships between chemical structures and biological activities that are not apparent from simple similarity searches. nih.gov

Molecular Docking and Simulation: Three-dimensional models of proteins can be used to computationally "dock" 2-(2-(Dimethylamino)phenoxy)acetic acid into their binding sites. This can provide an estimation of the binding affinity and help to prioritize which potential off-targets should be tested experimentally.

These in silico methods can guide experimental work by highlighting likely off-target interactions, allowing for strategies to mitigate them early in the research process. nih.gov

Table 2: Computational Frameworks for Off-Target Prediction

| Framework | Description | Application to 2-(2-(Dimethylamino)phenoxy)acetic Acid |

|---|---|---|

| Similarity Ensemble Approach (SEA) | Compares the 2D chemical structure against a large database of ligands with known targets to predict potential interactions. nih.gov | Identify potential off-targets based on shared structural motifs with known bioactive molecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models that correlate chemical structure with biological activity or target binding. nih.gov | Predict the likelihood of binding to various targets based on the physicochemical properties of the molecule. |

| 3D Pocket Similarity and Docking | Analyzes the 3D structure of protein binding sites and uses molecular docking to predict binding affinity. nih.gov | Virtually screen the compound against a panel of known off-target proteins to assess potential binding. |

Identification of Unexplored Academic Research Avenues and Collaborative Opportunities

The current body of public-domain research on 2-(2-(Dimethylamino)phenoxy)acetic acid is limited, which presents numerous opportunities for academic exploration. A key unexplored avenue is a systematic screening of its biological activity across a diverse range of assays. This could uncover entirely new and unexpected applications for the compound.

Collaborative opportunities are abundant. For instance:

Synthetic Chemists and Cell Biologists: Chemists could synthesize a library of derivatives of 2-(2-(Dimethylamino)phenoxy)acetic acid, which could then be screened by biologists for various activities, such as anti-cancer, anti-microbial, or neuro-modulatory effects.

Computational Biologists and Experimentalists: Computational researchers could predict potential targets and off-targets, guiding the experimental design of their collaborators and helping to interpret the results of biological screens. mdpi.com

Pharmacologists and Toxicologists: Should any promising biological activity be identified, collaboration with pharmacologists and toxicologists would be essential to further characterize the compound's properties in preclinical models.

Establishing a collaborative, open-science framework around this and similar understudied molecules could accelerate the pace of discovery and lead to novel scientific insights and potential applications.

Q & A

Q. Critical Parameters :

- Excess chloroacetic acid improves yield but complicates purification.

- Reaction pH >10 prevents premature protonation of the dimethylamino group .

Advanced Question: How does the dimethylamino group influence the compound’s reactivity in nucleophilic substitutions?

Answer:

The dimethylamino group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic attack. For example:

- Nitration : The para position to the dimethylamino group is preferentially nitrated (HNO₃/H₂SO₄, 0°C), confirmed by NMR .

- Suzuki Coupling : The electron-rich ring facilitates cross-coupling with aryl boronic acids (Pd catalysis, 80°C), yielding biaryl derivatives for drug discovery .

Contradiction Note : Some studies report reduced reactivity in sterically hindered environments, necessitating computational DFT studies to predict regioselectivity .

Advanced Question: What strategies resolve contradictions in reported biological activities of this compound?

Answer:

Discrepancies in antimicrobial or enzyme inhibition data may arise from:

- Purity Issues : LC-MS validation (>95% purity) is critical to exclude byproducts .

- Assay Conditions : Buffer pH affects ionization of the carboxylic acid group, altering bioactivity. Standardize assays at physiological pH (7.4) .

- Structural Confirmation : Single-crystal X-ray diffraction (as in ) validates stereochemistry and hydrogen-bonding motifs, which impact target binding .

Example : Conflicting IC₅₀ values for acetylcholinesterase inhibition were resolved by repeating assays with purified enantiomers .

Basic Question: How is this compound characterized spectroscopically?

Answer:

- NMR : ¹H NMR shows signals at δ 3.1 ppm (N(CH₃)₂) and δ 4.6 ppm (OCH₂COO⁻). ¹³C NMR confirms carbonyl (δ 170 ppm) and quaternary aromatic carbons .